molecular formula C12H16O5S2 B12289828 1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate

1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate

Cat. No.: B12289828
M. Wt: 304.4 g/mol
InChI Key: BRZSUUGAVYFRNR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate typically involves multiple steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying carbohydrate metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.

    Industry: It finds applications in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate can be compared with other thiosugars and sulfenothioate derivatives:

The uniqueness of this compound lies in its combined thiosugar and sulfenothioate functionalities, providing a versatile platform for various chemical and biological studies.

Properties

Molecular Formula

C12H16O5S2

Molecular Weight

304.4 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H16O5S2/c13-6-8-9(14)10(15)11(16)12(17-8)19-18-7-4-2-1-3-5-7/h1-5,8-16H,6H2

InChI Key

BRZSUUGAVYFRNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SSC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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